tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate
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Overview
Description
tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a tert-butyl group, a phenoxyacetate moiety, and a hydrazinylidene linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone linkage: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
Properties
Molecular Formula |
C20H20Cl2N2O4 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
tert-butyl 2-[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H20Cl2N2O4/c1-20(2,3)28-18(25)12-27-15-7-4-13(5-8-15)11-23-24-19(26)16-9-6-14(21)10-17(16)22/h4-11H,12H2,1-3H3,(H,24,26)/b23-11+ |
InChI Key |
NGHUCVPAKQXHAX-FOKLQQMPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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